1-Cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid
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Overview
Description
1-Cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyridine ring, and a piperidine ring
Preparation Methods
The synthesis of 1-Cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid involves several steps, typically starting with the preparation of the piperidine ring, followed by the introduction of the cyclopropyl and pyridine groups. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclopropyl and pyridine groups via substitution reactions.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Cyclopropyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds also contain a nitrogen heterocycle and are used in drug discovery.
Quinoline Derivatives: These compounds share some structural similarities and are known for their biological activity.
Imidazole Derivatives: These compounds have a different heterocyclic structure but are also widely studied for their chemical and biological properties.
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-cyclopropyl-6-oxo-2-pyridin-4-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O3/c17-12-4-3-11(14(18)19)13(16(12)10-1-2-10)9-5-7-15-8-6-9/h5-8,10-11,13H,1-4H2,(H,18,19) |
InChI Key |
XLFVYOPROWOTLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(C(CCC2=O)C(=O)O)C3=CC=NC=C3 |
Origin of Product |
United States |
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